ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE
Overview
Description
ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and thiazole moieties in its structure makes it a versatile compound with unique chemical and biological properties.
Scientific Research Applications
ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the condensation of ethyl 2-bromoacetate with 2-(pyridine-3-amido)thiazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also minimizes the formation of by-products and improves the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets in biological systems. The pyridine and thiazole rings can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[2-(PYRIDINE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE
- ETHYL 2-[2-(PYRIDINE-4-AMIDO)-1,3-THIAZOL-4-YL]ACETATE
- ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-OXAZOL-4-YL]ACETATE
Uniqueness
ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its binding affinity and selectivity towards different biological targets. This unique structure can result in distinct pharmacological profiles compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-11(17)6-10-8-20-13(15-10)16-12(18)9-4-3-5-14-7-9/h3-5,7-8H,2,6H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAFZUHLPOPCIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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